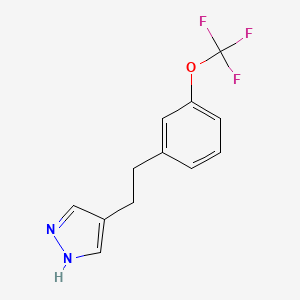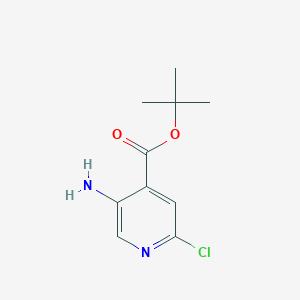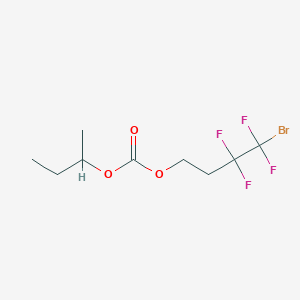
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is a specialized organofluorine compound. It is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. This compound is used in various fields, including organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of a base such as sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carbonyl compounds .
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst or ligand in various catalytic reactions.
Material Science: It is used in the development of advanced materials with unique properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to participate in specific biochemical pathways. These interactions can lead to the modulation of biological processes and the formation of bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but lacks the sec-butyl carbonate group.
3,3,4,4-Tetrafluorobutanol: Lacks the bromine atom and sec-butyl carbonate group.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is unique due to the combination of bromine, fluorine, and sec-butyl carbonate groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H13BrF4O3 |
|---|---|
Poids moléculaire |
325.09 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) butan-2-yl carbonate |
InChI |
InChI=1S/C9H13BrF4O3/c1-3-6(2)17-7(15)16-5-4-8(11,12)9(10,13)14/h6H,3-5H2,1-2H3 |
Clé InChI |
WXUBLDITPWDTBW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)OCCC(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


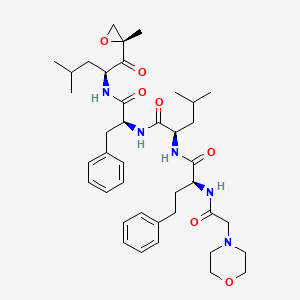
![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)
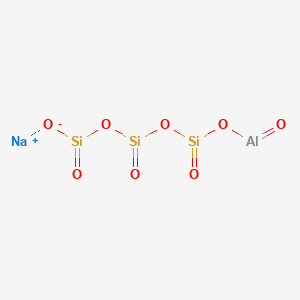
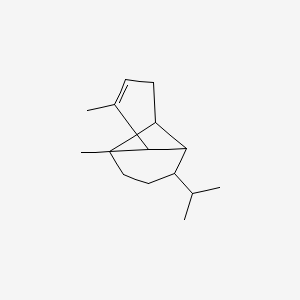

![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)

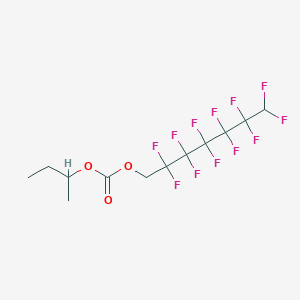
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
